molecular formula C14H25I B14042923 Iodotetradec-1-yne

Iodotetradec-1-yne

Cat. No.: B14042923
M. Wt: 320.25 g/mol
InChI Key: ZSGSNBSJTOHJRL-UHFFFAOYSA-N
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Description

Iodotetradec-1-yne (CAS No. 13879-85-1) is a terminal alkyne with a 14-carbon chain, characterized by an iodine atom at the first carbon and a triple bond between carbons 1 and 2. Its molecular formula is C₁₄H₂₅I, and it has a molecular weight of 320.252 g/mol . The compound’s structure renders it reactive in cross-coupling and substitution reactions due to the iodine substituent’s electronegativity and the alkyne’s sp-hybridized carbon. It is primarily used in organic synthesis as a building block for complex molecules, leveraging its halogenated terminal alkyne functionality .

Properties

IUPAC Name

1-iodotetradec-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGSNBSJTOHJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodotetradec-1-yne can be synthesized through a two-step process involving the reaction of 1-tetradecyne with n-butyllithium in diethyl ether and hexane at -78°C for one hour. This is followed by the addition of iodine in diethyl ether and hexane for three hours . The reaction conditions are crucial to ensure the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature control and reagent handling, is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Iodotetradec-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and other substituted alkynes can be formed.

    Addition Products: Halogenated alkanes and alkenes are typical products of addition reactions.

    Oxidation and Reduction Products: Carboxylic acids, alcohols, and alkanes can be formed through oxidation and reduction reactions.

Scientific Research Applications

Iodotetradec-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of iodotetradec-1-yne involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can be easily substituted, making the compound a versatile intermediate. The triple bond allows for various addition reactions, facilitating the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Differences :

  • The iodine atom in this compound enhances its electrophilicity, making it suitable for nucleophilic substitution (e.g., in Sonogashira coupling) .
  • Tetradec-3-en-1-yne’s conjugated enyne system allows for unique cycloaddition reactions but lacks the halogen’s leaving-group utility .
  • This compound’s higher molecular weight and polarity result in distinct physical properties, such as a higher boiling point compared to the non-halogenated enyne .

1-Tetradecyne (Non-Halogenated Analog)

Molecular Formula : C₁₄H₂₆
Molecular Weight : 194.36 g/mol
Structure : Terminal alkyne without halogen substitution.

Property This compound 1-Tetradecyne
Functional Groups Terminal alkyne, iodine Terminal alkyne
Reactivity Substitution with iodine Proton acidity (sp C-H bond)
Molecular Weight 320.252 g/mol 194.36 g/mol
Key Applications Halogenation pathways Metal-alkyne coordination

Key Differences :

  • The absence of iodine in 1-tetradecyne limits its utility in substitution reactions but enhances its role in acid-base chemistry (e.g., deprotonation for acetylide formation) .
  • This compound’s iodine atom significantly increases its molecular weight and alters solubility in polar solvents .

Shorter-Chain Iodoalkynes (e.g., 1-Iodododecyne)

Molecular Formula : C₁₂H₂₁I
Molecular Weight : 292.20 g/mol

Property This compound 1-Iodododecyne
Chain Length 14 carbons 12 carbons
Boiling Point Higher (due to longer chain) Lower
Reactivity Similar substitution pathways Faster kinetics (shorter chain)

Key Differences :

  • Longer carbon chains in this compound increase van der Waals interactions, affecting aggregation behavior in solution-phase reactions .

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